Phenyl(4-piperazin-1-ylphenyl)methanone
Overview
Description
Phenyl(4-piperazin-1-ylphenyl)methanone is a compound with the molecular formula C17H18N2O . It has been identified as a novel inhibitor of monoacylglycerol lipase (MAGL), a therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Molecular Structure Analysis
The molecular structure of Phenyl(4-piperazin-1-ylphenyl)methanone has been analyzed through molecular modeling and preliminary structure-based hit optimization studies . The exact details of the molecular structure analysis are not provided in the papers retrieved.Chemical Reactions Analysis
The chemical reactions involving Phenyl(4-piperazin-1-ylphenyl)methanone are not explicitly mentioned in the papers retrieved .Scientific Research Applications
Herbicidal Activity
Phenyl(4-piperazin-1-ylphenyl)methanone derivatives have been investigated for their herbicidal potential. Researchers synthesized novel compounds containing piperazine structures and evaluated their effectiveness against several weed species. Notably, (2,3-Dimethylphenyl) [4-(2-nitrobenzyl)piperazin-1-yl]methanone demonstrated strong herbicidal activity against Echinochloa crusgalli (barnyard grass) and Lolium perenne, while (2-chlorophenyl)-[4-(2-nitrobenzyl)piperazin-1-yl]methanone showed efficacy against Amaranthus retroflexus and Lactuca sativa var. ramosa .
MAGL Inhibition
In the realm of drug discovery, phenyl(piperazin-1-yl)methanone derivatives have been explored as inhibitors of monoacylglycerol lipase (MAGL). A novel inhibitor was identified through virtual screening, emphasizing its potential in modulating MAGL activity .
Biological Activity
Piperazine and its derivatives, including phenyl(piperazin-1-yl)methanone, exhibit diverse biological activities. Piperazine has been used as an insect repellent and insecticide. Novel derivatives can serve as insecticides, fungicides, and herbicides .
Mosquito Vector Control
( E )-4-[(4-Chlorobenzylidene)amino]-2-{[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited herbicidal activity against barnyard grass (Echinochloa crusgalli). This compound could potentially contribute to effective weed control .
Agrochemical Applications
Piperazine derivatives, including phenyl(piperazin-1-yl)methanone, are widely used in agrochemicals. Their versatility allows them to function as components in herbicides, insecticides, and fungicides .
Renal Inward Rectifier Potassium Channels
Certain piperazine derivatives, such as (phenylsulfonyl)piperazine, have been investigated for their effects on renal inward rectifier potassium (Kir) channels. These channels play a crucial role in physiological processes, making them potential targets for drug development .
Mechanism of Action
Target of Action
Phenyl(4-piperazin-1-ylphenyl)methanone, also known as phenyl-(4-piperazin-1-ylphenyl)methanone, primarily targets the Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from breaking down 2-AG. This results in an increase in the levels of 2-AG in the body, thereby enhancing the effects of the endocannabinoid system .
Biochemical Pathways
By inhibiting MAGL, phenyl-(4-piperazin-1-ylphenyl)methanone affects the endocannabinoid signaling pathway . The increased levels of 2-AG lead to enhanced activation of cannabinoid receptors, CB1 and CB2, which are involved in various physiological processes. The downstream effects of this include modulation of pain sensation, mood, and memory .
Result of Action
The inhibition of MAGL by phenyl-(4-piperazin-1-ylphenyl)methanone leads to an increase in the levels of 2-AG, resulting in enhanced endocannabinoid signaling . This can have various effects at the molecular and cellular level, depending on the specific physiological process being modulated. For example, it could lead to reduced pain sensation, improved mood, or enhanced memory .
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenyl-(4-piperazin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)19-12-10-18-11-13-19/h1-9,18H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANBEJKFNYZGNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(4-piperazin-1-ylphenyl)methanone |
Synthesis routes and methods
Procedure details
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